molecular formula C13H15BrClNO3 B8381924 methyl 2-bromo-5-chloro-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate CAS No. 1403596-34-8

methyl 2-bromo-5-chloro-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate

Cat. No. B8381924
M. Wt: 348.62 g/mol
InChI Key: UAPJLVZXYOJIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-5-chloro-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate is a useful research compound. Its molecular formula is C13H15BrClNO3 and its molecular weight is 348.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-bromo-5-chloro-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-bromo-5-chloro-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1403596-34-8

Product Name

methyl 2-bromo-5-chloro-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate

Molecular Formula

C13H15BrClNO3

Molecular Weight

348.62 g/mol

IUPAC Name

methyl 2-bromo-5-chloro-3-(oxan-4-ylamino)benzoate

InChI

InChI=1S/C13H15BrClNO3/c1-18-13(17)10-6-8(15)7-11(12(10)14)16-9-2-4-19-5-3-9/h6-7,9,16H,2-5H2,1H3

InChI Key

UAPJLVZXYOJIDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)NC2CCOCC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-amino-2-bromo-5-chlorobenzoate (1.0 g, 3.8 mmol) in 1,2-dichloroethane (15 ml) at room temperature under nitrogen was added oxan-4-one (0.7 ml, 7.6 mmol) followed by acetic acid (1.3 ml, 23 mmol). This solution was stirred for 5 minutes before the addition of sodium triacetoxyborohydride (2.4 g, 11 mmol) at room temperature. After 21 h, additional oxan-4-one (0.7 ml, 7.6 mmol) was added to the reaction mixture, with stirring for 10 minutes before adding sodium triacetoxyborohydride (2.4 g, 11 mmol). After stirring for 20 h, deionized water (30 ml) was added and the mixture was neutralised with solid NaHCO3. The phases were separated and the aqueous layer was extracted with EtOAc (2×30 ml). The combined organic extracts were dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by FCC (25 g silica, Isolute cartridge, gradient of eluents; 9:1 Heptane:EtOAc to 8:2 Heptane:EtOAc) to give 903 mg (68%) of the title compound as a white solid. LC-MS 92%, 2.11 min (3 minute LC-MS method), m/z=348.2/350.2/351.9, 1H NMR (500 MHz, Chloroform-d) δ 6.94-7.07 (1H, m), 6.70 (1H, d, J=2.36 Hz), 4.72 (1H, d, J=7.57 Hz), 3.96-4.15 (2H, m), 3.87-3.96 (3H, m), 3.40-3.67 (3H, m), 2.05 (2H, d, J=13.08 Hz), 1.49-1.69 (2H, m).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Four
Quantity
2.4 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven
Yield
68%

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